5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-7-12(18-2)13(8-11(9)14)19(16,17)15-10-5-3-4-6-10/h7-8,10,15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSWGOWUYTOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Route
The most widely reported method involves synthesizing 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride as a key intermediate, followed by nucleophilic substitution with cyclopentylamine.
Synthesis of the Sulfonyl Chloride
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Starting Material : 2-Methoxy-4-methylbenzenesulfonic acid is brominated using bromine (Br₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds at 0–5°C in dichloromethane (DCM), achieving 85% regioselectivity for the 5-bromo isomer.
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Chlorination : The sulfonic acid is treated with thionyl chloride (SOCl₂) under reflux in DCM, yielding the sulfonyl chloride with >90% conversion.
Amine Coupling
The sulfonyl chloride is reacted with cyclopentylamine in anhydrous tetrahydrofuran (THF) at 0°C, with triethylamine (Et₃N) as a base to scavenge HCl. The reaction achieves 70–75% yield after recrystallization in ethanol.
Table 1: Optimization of Amine Coupling Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 75 | 98.5 |
| Temperature | 0°C → RT | 68 | 97.8 |
| Base | Et₃N | 75 | 98.5 |
| Cyclopentylamine Eq | 1.2 | 72 | 98.0 |
One-Pot Friedel-Crafts and Reduction Strategy
Adapting methodologies from diphenylmethane synthesis (as described in CN103570510A), a one-pot approach minimizes intermediate isolation:
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Friedel-Crafts Acylation : 5-Bromo-2-methoxy-4-methylbenzoyl chloride is generated in situ using thionyl chloride, then reacted with cyclopentane in the presence of AlCl₃ at −10°C.
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Borohydride Reduction : Sodium borohydride (NaBH₄) reduces the ketone intermediate to the corresponding methane derivative.
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Sulfonation and Amidation : The methane derivative is sulfonated with chlorosulfonic acid, followed by cyclopentylamine coupling.
This method achieves 60% overall yield but requires stringent temperature control to suppress side reactions.
Reaction Optimization and Catalysis
Lewis Acid Catalysis
AlCl₃ and ZnCl₂ are critical for facilitating both Friedel-Crafts acylation and sulfonation steps. AlCl₃ (1.25 equiv relative to acyl chloride) improves reaction rates by stabilizing electrophilic intermediates.
Solvent Systems
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Polar Aprotic Solvents : THF and DCM enhance sulfonyl chloride reactivity while minimizing hydrolysis.
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Co-Solvents : Ethyl ether improves solubility of cyclopentylamine in THF, increasing coupling efficiency by 15%.
Purification and Characterization
Recrystallization
Crude product recrystallization in ethanol with activated carbon achieves >99% purity. Ethanol’s low polarity preferentially dissolves impurities, leaving the sulfonamide as a crystalline solid.
Chromatographic Methods
Silica gel column chromatography (hexane:ethyl acetate, 3:1) resolves regioisomeric byproducts, albeit with a 10–15% yield loss.
Analytical Data
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¹H NMR (CDCl₃): δ 7.28 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.98 (m, 1H, cyclopentyl), 2.40 (s, 3H, CH₃).
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HPLC : Retention time 12.4 min (C18 column, 70:30 MeOH:H₂O).
Industrial-Scale Considerations
Chemical Reactions Analysis
5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Aromatic Ring Modifications
Pyrimidine-Based Analogues
Compounds like N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () replace the benzene core with a pyrimidine ring . This modification:
- Introduces nitrogen heteroatoms , altering electronic properties (e.g., increased polarity, hydrogen-bonding capacity).
- Reduces steric bulk compared to the multi-substituted benzene in the target compound.
Chlorinated Benzene Analogues
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide () features a naphthalene sulfonamide and a chloro substituent. Key differences include:
Substituent Variations
N-Substituents
- Morpholin-4-yl/Piperidin-1-yl (): These heterocyclic amines introduce hydrogen-bond acceptors/donors, improving solubility and bioavailability. Piperidine’s saturated ring offers greater rotational freedom than morpholine’s oxygen-containing ring .
Bromo Position and Electronic Effects
Crystallographic and Conformational Insights
- Torsion Angles : Compounds like N-(2-{[5-Bromo-2-(morpholin-4-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methylbenzenesulfonamide () exhibit torsion angles (e.g., −111.2° to 177.0°) that reflect steric interactions between substituents and sulfonamide groups .
- Molecular Packing : Cyclopentyl’s flexibility in the target compound may lead to less dense crystal packing compared to rigid pyrimidine-based analogues.
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
| Compound | Core Structure | N-Substituent | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Benzene | Cyclopentyl | 5-Br, 2-OMe, 4-Me | ~370.3 (estimated) |
| N-(5-Bromo-2-chlorobenzyl)-... (Ev7) | Naphthalene | Cyclopropyl | 5-Br, 2-Cl | ~463.9 |
| Pyrimidine Derivative (Ev3) | Pyrimidine | Piperidin-1-yl | 5-Br, 2-(piperidin-1-yl) | ~551.5 |
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Steric Impact | Solubility Influence |
|---|---|---|---|
| 5-Bromo (Br) | Weakly EW | High | Decreases |
| 2-Methoxy (OMe) | Strongly ED | Moderate | Variable (polarity) |
| Cyclopentyl | Neutral | High | Decreases |
| Morpholin-4-yl | ED/EW (via N/O) | Moderate | Increases |
Biological Activity
5-Bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its broad-spectrum biological activity, particularly in antimicrobial and anticancer applications. The presence of bromine, cyclopentyl, methoxy, and methyl groups contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit certain enzymes by binding to their active sites, disrupting essential metabolic processes in microorganisms or cancer cells.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit the activity of enzymes involved in critical pathways such as nucleotide synthesis or cell division.
- Cellular Disruption: By interfering with cellular processes, it can induce apoptosis or inhibit proliferation in target cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. Its effectiveness is likely due to the inhibition of bacterial enzymes critical for survival.
- Anticancer Potential: Preliminary investigations suggest that the compound may possess anticancer properties, particularly through the inhibition of tumor cell proliferation. This is supported by in vitro studies demonstrating reduced viability in cancer cell lines.
Antimicrobial Studies
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth at varying concentrations:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
These findings highlight the compound's potential as a therapeutic agent against bacterial infections.
Anticancer Evaluations
In vitro tests conducted on various cancer cell lines revealed that this compound significantly reduced cell viability:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising anticancer activity that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-bromo-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of a brominated aromatic precursor with cyclopentylamine. Key steps include:
- Sulfonyl chloride intermediate formation : Reacting 5-bromo-2-methoxy-4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux .
- Amine coupling : Introducing N-cyclopentylamine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base to neutralize HCl byproducts .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>98%). Final characterization employs / NMR and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- NMR Spectroscopy : NMR identifies methoxy (-OCH₃) and cyclopentyl protons, while NMR confirms sulfonamide linkage and aromatic substitution patterns .
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯O interactions in the sulfonamide group), and steric effects from the cyclopentyl moiety. Data collection at low temperatures (e.g., 113 K) enhances resolution .
- Mass Spectrometry : HRMS validates molecular weight (±5 ppm accuracy) and detects isotopic patterns from bromine (1:1 ) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions for functionalization?
- Methodological Answer :
- Buchwald-Hartwig amination : Bromine acts as a leaving group in palladium-catalyzed coupling with aryl amines. Reaction conditions (e.g., Pd(OAc)₂/XPhos catalyst, 110°C in toluene) require optimization to avoid side reactions from the electron-rich methoxy group .
- Controlled studies : Compare reactivity with non-brominated analogs using kinetic analysis (e.g., in situ IR spectroscopy) to quantify activation barriers .
Q. What computational strategies predict binding affinity with biological targets (e.g., carbonic anhydrase)?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and Zn²⁺ in carbonic anhydrase’s active site. Validate with free-energy perturbation (FEP) calculations .
- MD simulations : Assess conformational stability (50 ns trajectories) to identify critical residues (e.g., Thr199, His94) influencing binding .
Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Dose-response standardization : Use Hill equation modeling across multiple assays (e.g., fluorescence-based vs. radiometric) to account for assay-specific interference from the methoxy group .
- Meta-analysis : Compare structural analogs (e.g., 5-bromo-N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide) to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
